3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde
Overview
Description
3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C10H7IO2 and a molecular weight of 286.07 g/mol . This compound is characterized by the presence of an iodine atom, a prop-2-yn-1-yloxy group, and a benzaldehyde moiety. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
It is known that this compound can be used as a building block in chemical probe synthesis . When appended to a ligand or pharmacophore through its formyl linker, this building block allows for UV light-induced covalent modification of a biological target .
Mode of Action
The mode of action of 3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with a biological target through UV light-induced covalent modification . This interaction results in changes to the target, which can then be studied for downstream applications via the alkyne tag .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biological target and the nature of the covalent modification. The compound’s alkyne tag allows for downstream applications, potentially enabling the study of these effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 3-iodo-4-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution: Formation of 3-azido-4-(prop-2-yn-1-yloxy)benzaldehyde.
Oxidation: Formation of 3-iodo-4-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: Formation of 3-iodo-4-(prop-2-yn-1-yloxy)benzyl alcohol.
Scientific Research Applications
3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(prop-2-yn-1-yloxy)benzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness: 3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of the iodine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Properties
IUPAC Name |
3-iodo-4-prop-2-ynoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h1,3-4,6-7H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJAUPFGYNVSGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)C=O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392321 | |
Record name | 3-iodo-4-(prop-2-yn-1-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
812642-63-0 | |
Record name | 3-iodo-4-(prop-2-yn-1-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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